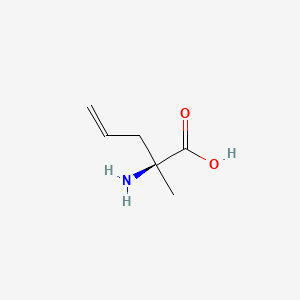![molecular formula C₃₆H₄₀N₂O₄ B1144580 N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide CAS No. 1357466-55-7](/img/new.no-structure.jpg)
N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide is a complex organic compound with a molecular formula of C36H40N2O4 and a molecular weight of 564.71 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenylmethoxyphenyl moiety. This is often achieved through the reaction of phenol with benzyl chloride under basic conditions. Subsequent steps include the formation of the hexanediamide backbone and the attachment of the phenylethyl groups through amide bond formation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological systems can be studied to understand its effects on cellular processes.
Medicine: Potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Applications in material science and the development of new chemical products.
Mechanism of Action
This compound is unique due to its specific structural features and potential applications. Similar compounds may include other hexanediamides or phenylmethoxyphenyl derivatives. the presence of the phenylethyl groups and the specific arrangement of the phenylmethoxy groups contribute to its distinct properties.
Comparison with Similar Compounds
Other hexanediamides
Phenylmethoxyphenyl derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
1357466-55-7 |
|---|---|
Molecular Formula |
C₃₆H₄₀N₂O₄ |
Molecular Weight |
564.71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(4-Ethoxyphenyl)acetyl]glycine](/img/structure/B1144510.png)

